molecular formula C11H9NO4S B064701 4-(Pyridin-4-yloxy)-benzenesulfonic acid CAS No. 192329-80-9

4-(Pyridin-4-yloxy)-benzenesulfonic acid

Cat. No. B064701
M. Wt: 251.26 g/mol
InChI Key: DXVIGUWDUVUVMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “4-(Pyridin-4-yloxy)-benzenesulfonic acid” often involves condensation reactions, as demonstrated in the synthesis of novel compounds from pyridine-4-carboxaldehyde and sulfadiazine. These processes are characterized by the use of techniques such as FTIR, NMR, and UV-Visible spectroscopy, and are supported by computational methods like Density Functional Theory (DFT) (Elangovan et al., 2021).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied using X-ray crystallography, demonstrating various degrees of molecular planarity and conformation. These structures are further analyzed through computational methods to understand the electronic structure and stability of the compounds (Ozochukwu et al., 2021).

Chemical Reactions and Properties

Compounds in this category often participate in complex formation, exhibiting interesting fluorescence and anticancer activities. The reactivity can be attributed to the functional groups present, which interact with various metals and organic molecules to form complexes with distinct properties (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and molecular weight, are crucial for understanding the behavior of “4-(Pyridin-4-yloxy)-benzenesulfonic acid” in different environments. These properties are often predicted using computational tools like ADMET to assess the compound’s behavior in biological systems (Elangovan et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are explored through experimental and theoretical studies. Investigations into the reaction mechanisms, interaction with nucleophiles, and potential for forming complexes provide insights into the versatile chemical nature of these compounds (Goto et al., 1991).

Scientific Research Applications

Polymer Science and Catalysis

In polymer science, derivatives of 4-(Pyridin-4-yloxy)-benzenesulfonic acid have been utilized as ligands in palladium-based catalytic systems for the polymerization of ethylene and copolymerization with acrylates, demonstrating the role of these compounds in producing high molecular weight polymers (Skupov et al., 2007). Additionally, related sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity as catalysts in the oxidation of alcohols, offering insights into the potential of these compounds in homogeneous catalytic processes (Hazra et al., 2015).

Structural Chemistry

In structural chemistry, the synthesis and characterization of novel compounds derived from the reactions involving 4-(Pyridin-4-yloxy)-benzenesulfonic acid derivatives have been detailed. These studies provide foundational knowledge on the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Elangovan et al., 2021; Eitel et al., 2017).

Material Science

In material science, the derivatives of 4-(Pyridin-4-yloxy)-benzenesulfonic acid have been incorporated into the synthesis of metal complexes and MOFs (Metal-Organic Frameworks), highlighting their versatility in creating materials with potential applications in sensing, photovoltaics, and catalysis. For example, dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands exhibit moderate power conversion efficiency in dye-sensitized solar cells, indicating their potential in renewable energy technologies (Jayapal et al., 2018). Furthermore, novel poly(amide-ester)s containing pyridine pendent groups have shown high thermal stability and enhanced solubility, suggesting their application in the development of high-performance polymers (Mehdipour‐Ataei et al., 2009).

Safety And Hazards

This section would include information on the compound’s toxicity, flammability, and any other hazards associated with its use. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of areas where further research could be beneficial. This could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-pyridin-4-yloxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVIGUWDUVUVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375185
Record name 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yloxy)-benzenesulfonic acid

CAS RN

192329-80-9
Record name 4-(4-Pyridinyloxy)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192329-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192329-80-9
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Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 1.00 kg (5.85 mol) of 4-phenoxypyridine (Tetrahedron, 1978, 34, 2069-2076) in dry 1,2-dichloroethane (3000 L) at -10° C. under a stream of argon was added chlorosulfonic acid (974 mL) at a rate so as to maintain the reaction temperature below 0° C. After half of the chlorosulfonic acid was added, the exotherm stopped. The cooling bath was removed and the addition of chlorosulfonic acid continued over 3 hours while the reaction solution warmed to room temperature. While continually purging with argon, the vigorously stirred reaction mixture was heated to 45° C. After 20 hours, the reaction mixture was cooled to room temperature and slowly poured into vigorously stirred ice cold water (5 L). Potassium phosphate tribasic (212 g) was added as a solid to the mixture and this was stirred for 10 minutes followed by addition of sodium hydroxide (2M) to pH 2. After stirring for 1 hour, the pH was changed to 7 by the addition of sodium hydroxide (2M). Agitation was continued for 5 minutes; then the organic layer was drained off and discarded. The mixture was extracted a second time with dichloromethane (2 L), and the organic layer drained off and discarded. The remaining aqueous phase was extracted with tetrabutylammonium bromide (940 g) in dichloromethane (6L), adjusting the aqueous phase to pH 7 with 2M aq. sodium hydroxide as necessary. The extraction was repeated two more times and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The residue was dissolved with 20% ethanol in ethyl acetate (8 L, dry), and hydrogen chloride gas added to achieve a pH of 1. The solid was filtered off, and the filter cake was rinsed with the precipitation solvent mixture (20% ethyanol in ethyl acetate, 2 L). The solid was dried under vacuum at 45° C. for 15 hours to yield 4-(pyrid-4-yl)oxybenzenesulfonic acid (1.3 kg) as a white powdery solid.
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212 g
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